molecular formula C21H23NO3 B11423825 5-methyl-1-[2-(pentyloxy)benzyl]-1H-indole-2,3-dione

5-methyl-1-[2-(pentyloxy)benzyl]-1H-indole-2,3-dione

Cat. No.: B11423825
M. Wt: 337.4 g/mol
InChI Key: NEDWXODTIGZCMY-UHFFFAOYSA-N
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Description

5-METHYL-1-{[2-(PENTYLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE is an organic compound belonging to the class of indole derivatives. Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology and various biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 5-METHYL-1-{[2-(PENTYLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE, typically involves the construction of the indole ring system. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another approach is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to enhance yield and efficiency. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is prevalent in the large-scale synthesis of these compounds

Chemical Reactions Analysis

Types of Reactions

5-METHYL-1-{[2-(PENTYLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-METHYL-1-{[2-(PENTYLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-METHYL-1-{[2-(PENTYLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind to multiple receptors, influencing cell signaling pathways and exerting biological effects . The compound’s ability to undergo electrophilic substitution makes it a versatile molecule in biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-METHYL-1-{[2-(PENTYLOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE stands out due to its unique pentyl group and pentoxyphenyl substituent, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

5-methyl-1-[(2-pentoxyphenyl)methyl]indole-2,3-dione

InChI

InChI=1S/C21H23NO3/c1-3-4-7-12-25-19-9-6-5-8-16(19)14-22-18-11-10-15(2)13-17(18)20(23)21(22)24/h5-6,8-11,13H,3-4,7,12,14H2,1-2H3

InChI Key

NEDWXODTIGZCMY-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)C)C(=O)C2=O

Origin of Product

United States

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